2H-Cyclopenta[d]pyridazine
Description
2H-Cyclopenta[d]pyridazine (C₇H₆N₂, molecular weight 118) is a bicyclic heteroaromatic compound featuring a fused cyclopentane and pyridazine ring system . Its unique structure allows for protonation at carbon atoms rather than nitrogen, a rare behavior observed in π-excessive nitrogen-containing heterocycles. This property is attributed to its azulene-like electronic structure, where protonation stabilizes a π-cation in the six-membered ring . The compound has been studied extensively for its synthetic versatility, spectral characteristics, and applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2H-cyclopenta[d]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-6-4-8-9-5-7(6)3-1/h1-5,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSREENCGLQTRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CNN=CC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341868 | |
| Record name | 2H-Cyclopenta[d]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270-64-4 | |
| Record name | 2H-Cyclopenta[d]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Cyclopenta[d]pyridazine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of hydrazones derived from cyclopentanone and hydrazine derivatives. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may involve the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2H-Cyclopenta[d]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine-3,6-dione derivatives, while reduction can produce dihydropyridazine derivatives .
Scientific Research Applications
2H-Cyclopenta[d]pyridazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyridazine derivatives are explored for their therapeutic potential in treating various diseases, such as hypertension and inflammation.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2H-Cyclopenta[d]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific derivative and its application. For example, some pyridazine derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fused-Ring Pyridazine Derivatives
5-Azaindolizine
- Structure : Shares a bicyclic framework with 2H-cyclopenta[d]pyridazine but includes an additional nitrogen atom in the six-membered ring.
- Protonation Behavior : Like this compound, 5-azaindolizine undergoes carbon protonation, forming a stabilized π-cation .
- Key Difference : The presence of an extra nitrogen in 5-azaindolizine alters electron distribution, leading to distinct reactivity in electrophilic substitution reactions.
s-Triazolo[4,3-b]pyridazine
- Structure : A tricyclic system incorporating a pyridazine ring fused with triazole.
- Synthesis : Prepared via cyclization of hydrazones with lead tetraacetate or nitrous acid, contrasting with the simpler alkylation methods used for this compound derivatives .
- Reactivity : Exhibits nitrogen-centered reactivity (e.g., azide formation) rather than carbon protonation, reflecting its π-deficient character .
Substituted Pyridazines
5-Chloro-6-phenylpyridazin-3(2H)-ones
- Structure: Monocyclic pyridazines with chlorine and phenyl substituents.
- Synthesis: Prepared by alkylation of pyridazinone precursors using halides and potassium carbonate in acetone, a method distinct from the fused-ring synthesis of this compound .
- Unlike this compound, these compounds lack fused-ring stabilization and protonate at nitrogen.
Methyl-Substituted Pyridazines
Data Tables
Table 1: Structural and Electronic Comparison
Research Findings and Key Contrasts
- Protonation Behavior : this compound and 5-azaindolizine are exceptional in protonating at carbon, while most pyridazines (e.g., s-triazolo derivatives) protonate at nitrogen due to π-deficient character .
- Synthetic Accessibility : this compound derivatives are synthesized via straightforward alkylation, whereas tricyclic analogs require complex cyclization .
- Pharmacological Potential: Methyl-substituted derivatives and tricyclic compounds show promise in drug development, leveraging lipophilicity and target specificity .
Q & A
What are the standard synthetic routes for 2H-Cyclopenta[d]pyridazine, and how can reaction conditions be optimized for higher yields?
Basic Research Question
The synthesis of this compound derivatives often involves cycloaddition or cyclization reactions. For example, electrophilic halogenation of precursor compounds under controlled temperatures (e.g., 0–25°C) has been reported to yield halogenated derivatives . Optimization requires adjusting solvent polarity, reaction time, and catalyst selection. For instance, using polar aprotic solvents like DMF or THF can enhance reaction efficiency. Characterization via -NMR and mass spectrometry (e.g., molecular ion peak at m/z 118 for CHN) is critical for verifying purity .
How do regioselectivity challenges in cyclization reactions affect the synthesis of substituted 2H-Cyclopenta[d]pyridazines?
Advanced Research Question
Regioselectivity in intramolecular cyclization reactions is influenced by steric and electronic factors. For example, substituents at specific positions on the pyridazine ring can direct cyclization pathways, as seen in the synthesis of 2H-Cyclopenta[jk]fluorene derivatives, where sp-hybridized carbons favor specific bond formation . Computational modeling (e.g., DFT calculations) can predict regiochemical outcomes by analyzing transition-state energies. Experimental validation via X-ray crystallography or NOE NMR studies is essential to confirm structural assignments .
What spectroscopic and chromatographic methods are most reliable for characterizing this compound derivatives?
Basic Research Question
Key methods include:
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 118 for the parent compound) and fragmentation patterns provide structural clues .
- NMR Spectroscopy : - and -NMR detect aromatic protons (δ 7.0–8.5 ppm) and quaternary carbons, respectively.
- HPLC-PDA : Reversed-phase chromatography with UV detection (λ ~250–300 nm) ensures purity and quantifies substituent effects on polarity .
How can contradictions in reported biological activities of this compound derivatives be resolved?
Advanced Research Question
Discrepancies in pharmacological data (e.g., anti-inflammatory vs. ulcerogenic effects) may arise from differences in assay conditions or substituent stereochemistry. For example, pyridazine derivatives like compound 7a showed minimal gastric toxicity in rat models compared to diclofenac, highlighting the role of functional groups in safety profiles . Systematic SAR studies, paired with in vitro (e.g., COX-2 inhibition assays) and in vivo models, are necessary to isolate structure-activity relationships. Meta-analyses of existing data using PRISMA guidelines can identify methodological biases .
What high-pressure synthesis techniques enable the fabrication of pyridazine-based nanomaterials?
Advanced Research Question
High-pressure (e.g., ~30 GPa) diamond anvil cell (DAC) methods can induce cycloaddition in pyridazine monomers to form ordered nanothreads. In situ synchrotron X-ray diffraction and infrared spectroscopy monitor bond formation and structural transitions during compression . This approach requires precise control of pressure gradients and temperature to avoid polymerization side reactions.
How do computational methods aid in predicting the electronic properties of this compound derivatives?
Advanced Research Question
DFT calculations (e.g., B3LYP/6-31G* level) can model HOMO-LUMO gaps, charge distribution, and aromaticity. For example, electron-withdrawing substituents (e.g., -NO) lower LUMO energies, enhancing electrophilicity. Validation via cyclic voltammetry or UV-vis spectroscopy is critical for aligning theoretical predictions with experimental data .
What strategies mitigate decomposition during the storage of this compound derivatives?
Basic Research Question
Degradation is minimized by:
- Storage Conditions : Argon-atmosphere vials at –20°C to prevent oxidation.
- Stabilizers : Adding radical scavengers like BHT (butylated hydroxytoluene) at 0.1–1.0 wt%.
- Purity Monitoring : Regular HPLC analysis detects decomposition products (e.g., oxidized pyridazine rings) .
How can synthetic byproducts be identified and quantified in this compound reactions?
Advanced Research Question
Byproduct profiling involves:
- GC-MS : Identifies volatile impurities (e.g., unreacted precursors).
- LC-HRMS : Detects non-volatile side products with ppm-level sensitivity.
- Isotopic Labeling : - or -labeled reactants track unexpected bond cleavages .
What role do heteroatoms play in directing the solid-state assembly of pyridazine-based frameworks?
Advanced Research Question
Nitrogen atoms in pyridazine enhance π-stacking and hydrogen-bonding interactions, enabling ordered crystal packing. For example, pyridazine nanothreads synthesized under high pressure exhibit alignment driven by N···H–C interactions, as confirmed by X-ray pair distribution function (PDF) analysis .
How are contradictions in spectral data (e.g., NMR shifts) resolved for novel this compound analogs?
Advanced Research Question
Divergent spectral data may arise from tautomerism or solvent effects. Strategies include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
